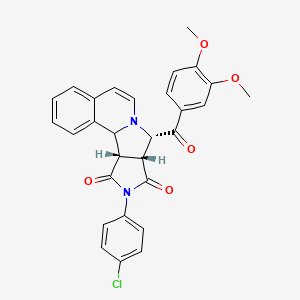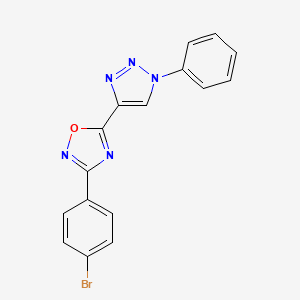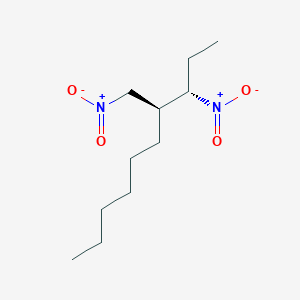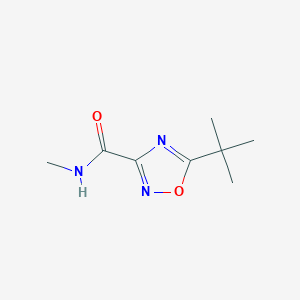![molecular formula C25H28O2S2 B12628219 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol CAS No. 917804-48-9](/img/structure/B12628219.png)
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is an organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl group, which is further connected to an ethoxyethoxyethane-1-thiol chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylmethyl chloride with a thiol compound to form the triphenylmethyl sulfanyl intermediate. This intermediate is then reacted with ethylene oxide derivatives under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
科学研究应用
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The triphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The ethoxyethoxy chain enhances solubility and facilitates interactions with hydrophilic environments.
相似化合物的比较
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but with a hydroxyl group instead of a triphenylmethyl group.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of a sulfanyl group.
Uniqueness
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
属性
CAS 编号 |
917804-48-9 |
|---|---|
分子式 |
C25H28O2S2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C25H28O2S2/c28-20-18-26-16-17-27-19-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,28H,16-21H2 |
InChI 键 |
IQEUAIAZXCYCDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)
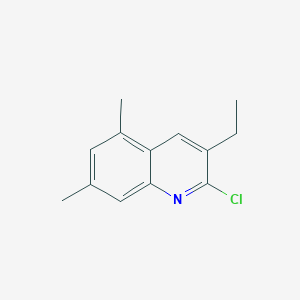

![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

